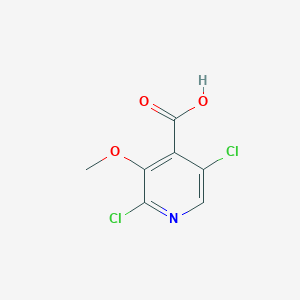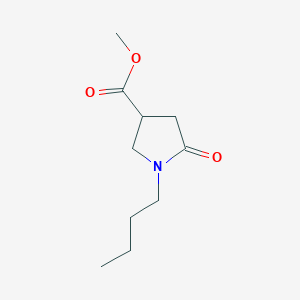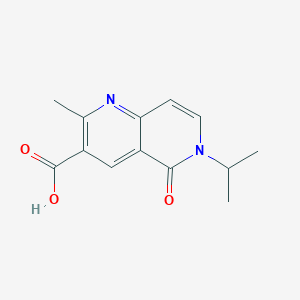
4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine
Descripción general
Descripción
4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine is a fluorinated building block . It has an empirical formula of C8H7F3INO2 and a molecular weight of 333.05 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of 4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine is COc1ncc(c(I)c1OC)C(F)(F)F . The InChI is 1S/C8H7F3INO2/c1-14-6-5(12)4(8(9,10)11)3-13-7(6)15-2/h3H,1-2H3 .Physical And Chemical Properties Analysis
4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine is a solid substance . Its empirical formula is C8H7F3INO2 and its molecular weight is 333.05 .Aplicaciones Científicas De Investigación
1. Complex Formation and Structural Characterization
A study investigated the behavior of 5-trifluoromethyl-pyridine-2-thione towards molecular iodine, leading to the formation of an n–σ* complex. This complex was characterized through UV-spectroscopy and X-ray diffraction, revealing insights into the crystal structure, including hydrogen bonds and intermolecular contacts involving iodine. This research contributes to understanding the structural characteristics and complex formation of related compounds (Chernov'yants et al., 2011).
2. Site-Selective Electrophilic Substitutions
In another research, 2-chloro-6-(trifluoromethyl)pyridine, when treated with lithium diisopropylamide and iodine, underwent a transformation to its 3-iodo derivative. This process highlights the potential for site-selective electrophilic substitutions, offering avenues for further manipulations in halogen/metal exchange reactions (Mongin et al., 1998).
3. Functionalization of Pyridines
Research focused on the regioexhaustive functionalization of various chloro-, bromo-, and iodo(trifluoromethyl)pyridines to derive carboxylic acids. This study underscores the versatility of these compounds in synthesizing diverse functionalized molecules (Cottet et al., 2004).
4. Displacement Reactions
A study extended a method for producing trifluoromethyl substituted benzenes to the pyridine series, demonstrating that 2-iodopyridines can be converted to 2-(trifluoromethyl)pyridines by displacing iodide. This research shows the potential for chemical modifications in the pyridine series through displacement reactions (Cottet & Schlosser, 2002).
5. Halogen-Bonded Dimer Formation
Research revealed that certain iodo- and bromo-phenylethynylpyridines, designed to form self-complementary dimers in the solid state, actually succeeded in doing so. This study provides insights into the structural aspects of halogen bonding in pyridine derivatives (Oburn et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds with trifluoromethylpyridine structures have been observed to exhibit superior pest control properties .
Mode of Action
It’s known that the presence of fluorine and pyridine structure in trifluoromethylpyridine derivatives contributes to their efficacy .
Result of Action
Compounds with similar structures have been observed to have superior pest control properties .
Propiedades
IUPAC Name |
4-iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3INO2/c1-14-6-5(12)4(8(9,10)11)3-13-7(6)15-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFISGSRXCHTAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1OC)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223722 | |
| Record name | Pyridine, 4-iodo-2,3-dimethoxy-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine | |
CAS RN |
1261365-81-4 | |
| Record name | Pyridine, 4-iodo-2,3-dimethoxy-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-iodo-2,3-dimethoxy-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1392810.png)





![Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1392819.png)



![1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine](/img/structure/B1392826.png)


